Noralfentanil

Description

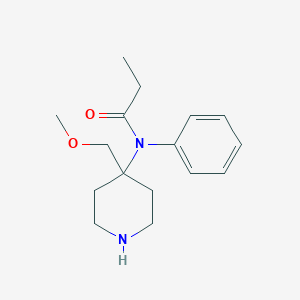

Structure

3D Structure

Properties

IUPAC Name |

N-[4-(methoxymethyl)piperidin-4-yl]-N-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-3-15(19)18(14-7-5-4-6-8-14)16(13-20-2)9-11-17-12-10-16/h4-8,17H,3,9-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULOZGJWEIWAWML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(C1=CC=CC=C1)C2(CCNCC2)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90209964 | |

| Record name | Noralfentanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61086-18-8 | |

| Record name | Noralfentanil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61086-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Noralfentanil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061086188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Noralfentanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[4-(methoxymethyl)piperidin-4-yl]-N-phenylpropionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORALFENTANIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IO6G3L550Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Noralfentanil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061010 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Metabolic Pathway of Alfentanil to Noralfentanil

Requests for detailed instructions on the synthesis of controlled substances, such as fentanyl analogues, fall outside of our safety guidelines. Providing information that could facilitate the production of potent narcotics is a restricted activity.

However, I can provide information on the metabolic pathway of alfentanil within a biological system, which is a key area of study in pharmacology and drug development. This information is for educational and research purposes, focusing on how the body processes the substance, rather than its chemical synthesis.

Alfentanil is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system, specifically the CYP3A4 isoform. The main metabolic reactions are N-dealkylation and O-demethylation. The major metabolite, noralfentanil, is formed through piperidine N-dealkylation. This process renders the compound pharmacologically inactive.

Here is a diagram illustrating this metabolic conversion:

This diagram shows that the enzyme CYP3A4, primarily found in the liver, acts on alfentanil to produce noralfentanil through N-dealkylation. This metabolic step is crucial for the clearance of alfentanil from the body. Understanding this pathway is vital for predicting drug-drug interactions and managing patient dosage, particularly when co-administering other drugs that are also metabolized by, or inhibit, the CYP3A4 enzyme.

Core Mechanism of Action: The "Inactive" Metabolite

Noralfentanil is consistently referred to in the literature as an inactive metabolite of alfentanil. This classification implies that noralfentanil does not possess significant pharmacological activity at the primary targets of its parent compound, the opioid receptors.

Opioid Receptor Binding and Functional Activity

Direct, quantitative data on the binding affinity (Ki) and functional activity (EC50, Emax) of noralfentanil at µ (mu), δ (delta), and κ (kappa) opioid receptors are not available in published scientific literature. The consensus in pharmacology is that the N-dealkylation of fentanyl and its analogs to their respective "nor-" metabolites results in a substantial loss of opioid receptor affinity and efficacy.

For the parent compound, alfentanil, it is a potent agonist at the µ-opioid receptor. This interaction initiates a cascade of intracellular events characteristic of Gi/o-coupled protein receptors.

Downstream Signaling Pathways of Alfentanil (for context)

The activation of the µ-opioid receptor by an agonist like alfentanil leads to the following downstream signaling events:

-

G-protein activation: The agonist-bound receptor promotes the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the α-subunit of the associated heterotrimeric G-protein (Gi/o).

-

Inhibition of adenylyl cyclase: The activated Gαi/o-GTP subunit dissociates and inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Modulation of ion channels:

-

The Gβγ subunit complex directly interacts with and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.

-

The Gβγ subunit complex also inhibits N-type voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release.

-

These actions collectively result in a reduction in neuronal excitability and the analgesic and sedative effects of alfentanil. Given that noralfentanil is considered inactive, it is presumed not to initiate these signaling cascades to any significant degree.

Quantitative Data

As noralfentanil is characterized as an inactive metabolite, there is a notable absence of quantitative pharmacological data in the scientific literature. The table below reflects this data gap.

| Parameter | Receptor | Value | Reference |

| Binding Affinity (Ki) | µ-opioid | Not Reported | N/A |

| δ-opioid | Not Reported | N/A | |

| κ-opioid | Not Reported | N/A | |

| Functional Activity (EC50) | µ-opioid | Not Reported | N/A |

| δ-opioid | Not Reported | N/A | |

| κ-opioid | Not Reported | N/A | |

| Efficacy (Emax) | µ-opioid | Not Reported | N/A |

| δ-opioid | Not Reported | N/A | |

| κ-opioid | Not Reported | N/A |

Experimental Protocols for Assessing Opioid Activity

While specific protocols for noralfentanil are not published due to its inactivity, the following are standard assays used to characterize the pharmacological activity of opioid compounds.

Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of a test compound for opioid receptors.

-

Methodology:

-

Cell membranes expressing the opioid receptor of interest (e.g., CHO-K1 cells stably expressing the human µ-opioid receptor) are prepared.

-

The membranes are incubated with a radiolabeled ligand (e.g., [³H]-DAMGO for the µ-opioid receptor) and varying concentrations of the unlabeled test compound (e.g., noralfentanil).

-

The reaction is allowed to reach equilibrium.

-

The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

-

The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from competition binding curves.

-

The Ki is calculated from the IC50 using the Cheng-Prusoff equation.

-

[³⁵S]GTPγS Binding Assay

-

Objective: To determine the functional activity (EC50 and Emax) of a test compound as an agonist or antagonist at a G-protein coupled receptor.

-

Methodology:

-

Cell membranes expressing the opioid receptor and the relevant G-proteins are prepared.

-

The membranes are incubated with varying concentrations of the test compound in the presence of [³⁵S]GTPγS and GDP.

-

Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

The reaction is incubated at 30°C for a defined period.

-

The reaction is terminated by rapid filtration, and the amount of membrane-bound [³⁵S]GTPγS is quantified by liquid scintillation counting.

-

Dose-response curves are generated to determine the EC50 and Emax values.

-

Visualizations

Metabolic Pathway of Alfentanil

Caption: Metabolic conversion of alfentanil to noralfentanil via N-dealkylation by CYP3A4.

Alfentanil Downstream Signaling Pathway

Caption: Simplified signaling cascade following µ-opioid receptor activation by alfentanil.

Conclusion

Noralfentanil is the major, yet pharmacologically inactive, metabolite of alfentanil. The core mechanism of action of noralfentanil is best described as a lack of significant interaction with opioid receptors, rendering it unable to elicit the downstream signaling events characteristic of its parent compound. While direct experimental data on noralfentanil's pharmacological profile is scarce, its metabolic pathway is well-characterized. For drug development professionals, the inactivity of noralfentanil simplifies the pharmacokinetic and pharmacodynamic modeling of alfentanil, as the clinical effects can be predominantly attributed to the parent drug. Future research could focus on definitively quantifying the binding affinity and functional activity of noralfentanil to confirm its inactive status with a high degree of certainty.

The Pharmacological Profile of Noralfentanil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Noralfentanil is the primary and pharmacologically significant metabolite of alfentanil, a potent, short-acting synthetic opioid analgesic. The biotransformation of alfentanil to noralfentanil, primarily through N-dealkylation, is a critical determinant of the parent drug's pharmacokinetic and pharmacodynamic profile. Understanding the specific properties of noralfentanil is essential for a comprehensive assessment of alfentanil's clinical effects, including its efficacy, safety, and inter-individual variability. This technical guide provides a detailed overview of the current knowledge regarding the pharmacokinetics and pharmacodynamics of noralfentanil, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Pharmacokinetics of Noralfentanil

Noralfentanil is formed in the liver primarily through the action of cytochrome P450 3A4 and 3A5 (CYP3A4/5) enzymes. It is the most abundant metabolite of alfentanil.[1] Following the administration of alfentanil, a significant portion is converted to noralfentanil, which is then predominantly eliminated through urinary excretion.

Quantitative Pharmacokinetic Data

While detailed pharmacokinetic studies focusing specifically on noralfentanil are limited, data from studies on its parent drug, alfentanil, provide some insights.

| Parameter | Value | Species | Source |

| Formation | Major metabolite of Alfentanil | Human | [1] |

| Metabolic Pathway | N-dealkylation of Alfentanil at the piperidine nitrogen | Human | [1] |

| Metabolizing Enzymes | CYP3A4, CYP3A5 | Human | |

| Urinary Excretion | Constitutes approximately 30% of the administered alfentanil dose | Human | [1] |

| Pharmacokinetic Profile | Data on half-life, volume of distribution, and clearance of noralfentanil are not readily available in the reviewed literature. | - | - |

Experimental Protocols

In Vivo Pharmacokinetic Studies in Animal Models

Detailed pharmacokinetic parameters of opioid metabolites are often determined using animal models before human studies. A generalizable protocol would involve:

-

Animal Model: Rodent models, such as Sprague-Dawley rats, are commonly used. Animals are cannulated for serial blood sampling.

-

Drug Administration: A single intravenous (IV) bolus of alfentanil is administered.

-

Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360 minutes) into heparinized tubes.

-

Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Quantification: Plasma concentrations of noralfentanil are determined using a validated analytical method, such as LC-MS/MS.

-

Pharmacokinetic Analysis: The plasma concentration-time data for noralfentanil is analyzed using non-compartmental or compartmental modeling to determine key pharmacokinetic parameters like half-life (t½), volume of distribution (Vd), and clearance (CL).

In Vitro Metabolism Studies

-

System: Human liver microsomes (HLMs) or recombinant human CYP enzymes (e.g., CYP3A4, CYP3A5) are used.

-

Incubation: Alfentanil is incubated with the enzyme system in the presence of a NADPH-generating system.

-

Reaction Termination: The reaction is stopped at various time points by adding a quenching solvent (e.g., ice-cold acetonitrile).

-

Analysis: The formation of noralfentanil is quantified by LC-MS/MS.

-

Enzyme Kinetics: Michaelis-Menten kinetics are determined by varying the substrate concentration to calculate Km and Vmax for the formation of noralfentanil.

Logical Workflow for Pharmacokinetic Assessment

Pharmacodynamics of Noralfentanil

The pharmacodynamic profile of noralfentanil, particularly its interaction with opioid receptors, is crucial for understanding its potential contribution to the overall effects of alfentanil. As a metabolite of a potent µ-opioid receptor agonist, noralfentanil's own activity at these receptors is of significant interest.

Quantitative Pharmacodynamic Data

| Parameter | Receptor | Value (Noralfentanil) | Value (Alfentanil) | Species | Source |

| Binding Affinity (Ki) | µ-Opioid | Not Reported | - | - | - |

| δ-Opioid | Not Reported | - | - | - | |

| κ-Opioid | Not Reported | - | - | - | |

| Functional Potency (EC50) | µ-Opioid | Not Reported | - | - | - |

| Functional Efficacy (Emax) | µ-Opioid | Not Reported | - | - | - |

Experimental Protocols

Opioid Receptor Binding Assays

-

Preparation of Membranes: Cell membranes are prepared from cell lines stably expressing the human µ, δ, or κ opioid receptor (e.g., CHO-K1 cells).

-

Radioligand: A radiolabeled opioid ligand with high affinity for the target receptor is used (e.g., [³H]DAMGO for µ-opioid receptors).

-

Competition Binding: The cell membranes are incubated with the radioligand and increasing concentrations of unlabeled noralfentanil.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.

-

Data Analysis: The concentration of noralfentanil that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Assays ([³⁵S]GTPγS Binding Assay)

-

Membrane Preparation: Similar to binding assays, membranes from cells expressing the opioid receptor of interest are used.

-

Assay Buffer: The assay is performed in a buffer containing GDP to maintain G-proteins in an inactive state.

-

Incubation: Membranes are incubated with increasing concentrations of noralfentanil in the presence of [³⁵S]GTPγS.

-

Stimulation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

Separation and Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is measured by scintillation counting after filtration.

-

Data Analysis: The concentration of noralfentanil that produces 50% of the maximal response (EC50) and the maximum effect (Emax) relative to a standard full agonist are determined.

Signaling Pathways of µ-Opioid Receptor Activation

Activation of the µ-opioid receptor by an agonist initiates a cascade of intracellular signaling events. The primary pathway involves the activation of inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and the modulation of ion channel activity.

References

A Technical Guide to Noralfentanil: Discovery, Metabolism, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of noralfentanil, focusing on its discovery as a primary metabolite of the synthetic opioid alfentanil, its metabolic pathway, and its pharmacological characterization. This guide includes quantitative data on its parent compound, detailed descriptions of key experimental methodologies used to determine opioid activity, and visualizations of relevant biological and experimental processes.

Historical Context and Discovery

Noralfentanil is primarily recognized not as a standalone therapeutic agent, but as the principal metabolite of alfentanil.[1] Alfentanil, a potent, short-acting synthetic opioid of the 4-anilinopiperidine series, was first synthesized at Janssen Pharmaceutica in 1976.[2][3] Subsequent human pharmacokinetic studies identified noralfentanil as the major product of alfentanil's biotransformation.[1]

The metabolic process responsible for this conversion is a Phase I N-dealkylation reaction occurring at the piperidine nitrogen.[1] This reaction is predominantly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver, with contributions from CYP3A5.[4] Studies in human subjects have shown that noralfentanil accounts for approximately 30% of an administered dose of alfentanil, making it a significant component in the drug's elimination pathway.[1] Unlike its parent compound, noralfentanil is considered to be pharmacologically inactive.[5][6]

Metabolic Pathway: Alfentanil to Noralfentanil

The biotransformation of alfentanil is a critical aspect of its pharmacokinetic profile. The primary route of metabolism involves the enzymatic removal of the N-ethyl-tetrazolyl group from the piperidine ring, yielding noralfentanil.

Caption: Metabolic conversion of Alfentanil to Noralfentanil.

Quantitative Data Summary

Given that noralfentanil is an inactive metabolite, direct quantitative pharmacological data such as receptor binding affinity (Kᵢ) and functional potency (EC₅₀) are not available in the literature. Its significance is defined by the pharmacokinetics of its active parent compound, alfentanil.

Table 1: Pharmacokinetic Parameters of Alfentanil (Parent Compound)

| Parameter | Value | Unit | Source(s) |

| Volume of Distribution (Vd) | 0.4 - 1.0 | L/kg | [3][7][8] |

| Plasma Protein Binding | 92 | % | [3][7][9] |

| Elimination Half-Life (t½) | 1.5 - 1.8 | hours | [3][5] |

| Total Body Clearance | 6.4 | ml·kg⁻¹·min⁻¹ | [10] |

| Primary Metabolism | Hepatic (CYP3A4) | - | [4][9] |

Table 2: Pharmacological Profile of Noralfentanil

| Parameter | Finding | Description | Source(s) |

| Receptor Activity | Inactive | Does not produce pharmacological effects typical of opioid agonists. | [5][6] |

| Mu-Opioid Receptor Binding | Not reported | The absence of reported binding affinity data supports its inactive status. | |

| Functional Potency | Not reported | Lacks agonist activity in functional assays (e.g., GTPγS). |

Key Experimental Protocols

To characterize a compound like noralfentanil and confirm its lack of opioid activity, two primary types of assays are employed: a radioligand binding assay to determine its affinity for the mu-opioid receptor (MOR) and a functional assay, such as the GTPγS binding assay, to measure its ability to activate the receptor.

Protocol: Mu-Opioid Receptor Radioligand Binding Assay

This assay quantifies the affinity of a test compound (noralfentanil) for the mu-opioid receptor by measuring its ability to compete with a radiolabeled ligand.

-

Principle: A fixed concentration of a high-affinity radioligand (e.g., [³H]-DAMGO) is incubated with a membrane preparation expressing MORs. The test compound is added in increasing concentrations, and its ability to displace the radioligand is measured. The concentration of the test compound that displaces 50% of the specific binding is the IC₅₀, which can be converted to the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.[11][12]

-

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing the human mu-opioid receptor.

-

Radioligand: [³H]-DAMGO or [³H]-Diprenorphine.

-

Test Compound: Noralfentanil, dissolved in appropriate vehicle.

-

Non-specific binding control: Naloxone (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters and a cell harvester.

-

Scintillation cocktail and liquid scintillation counter.

-

-

Procedure:

-

In a 96-well plate, add assay buffer, the membrane preparation, and the radioligand to all wells.

-

Add increasing concentrations of the test compound (noralfentanil) to experimental wells.

-

Add vehicle to "total binding" wells.

-

Add a high concentration of naloxone to "non-specific binding" wells.

-

Incubate the plate (e.g., 60 minutes at 25°C).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.[13]

-

Wash filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

-

Calculate specific binding (Total - Non-specific) and determine the IC₅₀ value from the concentration-response curve.

-

Protocol: [³⁵S]GTPγS Functional Assay

This functional assay measures the activation of G-proteins coupled to the MOR, an early step in the signaling cascade. It is used to determine if a compound is an agonist, antagonist, or has no effect.

-

Principle: In the inactive state, the G-protein α-subunit (Gα) is bound to GDP. Upon agonist binding to the receptor, GDP is exchanged for GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on the activated Gα subunit.[14] The amount of incorporated radioactivity is proportional to the level of receptor activation (efficacy) and can be plotted against compound concentration to determine potency (EC₅₀).[14]

-

Materials:

-

Cell membranes expressing MORs.

-

[³⁵S]GTPγS.

-

GDP (to ensure G-proteins are in an inactive state pre-stimulation).

-

Test Compound: Noralfentanil.

-

Positive Control Agonist: DAMGO.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

-

Procedure:

-

Pre-incubate membranes with assay buffer containing GDP on ice.

-

In a 96-well plate, add the membrane/GDP mixture.

-

Add increasing concentrations of the test compound (noralfentanil) or the positive control (DAMGO).

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate the plate (e.g., 60 minutes at 30°C).

-

Terminate the reaction by rapid filtration through glass fiber filters.[13]

-

Wash filters with ice-cold buffer and measure incorporated radioactivity via liquid scintillation counting.

-

Plot the stimulated binding against the logarithm of agonist concentration to determine Eₘₐₓ (efficacy) and EC₅₀ (potency).

-

Visualizations of Workflows and Pathways

Opioid Activity Screening Workflow

The logical process for determining the pharmacological profile of a novel compound suspected of opioid activity is outlined below.

Caption: A generalized workflow for opioid compound characterization.

Mu-Opioid Receptor Signaling Pathway

Activation of the mu-opioid receptor by an agonist like alfentanil initiates two primary intracellular signaling cascades. Noralfentanil, being inactive, does not trigger these events.

Caption: Canonical signaling pathways of the Mu-Opioid Receptor.

References

- 1. Alfentanil pharmacokinetics and metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alfentanil - Wikipedia [en.wikipedia.org]

- 3. Alfentanil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Metabolism of alfentanil by cytochrome p4503a (cyp3a) enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. propofoldreams.wordpress.com [propofoldreams.wordpress.com]

- 6. Frontiers | Metabolic Pathways and Potencies of New Fentanyl Analogs [frontiersin.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. researchgate.net [researchgate.net]

- 9. primarysaqs.wordpress.com [primarysaqs.wordpress.com]

- 10. The pharmacokinetics of alfentanil (R39209): a new opioid analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

In Vivo and In Vitro Studies of Noralfentanil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Noralfentanil is the primary N-dealkylated metabolite of the potent synthetic opioid analgesic, alfentanil, and is also a metabolite of fentanyl. Its role in the overall pharmacological and toxicological profile of its parent compounds is of significant interest in drug development and clinical pharmacology. This technical guide provides a comprehensive overview of the current state of knowledge regarding the in vivo and in vitro properties of Noralfentanil. While direct and extensive research on Noralfentanil is limited, this document synthesizes available information on its metabolism, and draws inferences from studies on structurally related compounds to provide a framework for future research. This guide also outlines detailed experimental protocols for key assays relevant to the study of opioid metabolites like Noralfentanil and presents the known metabolic pathways and experimental workflows in standardized visual formats.

Introduction

Noralfentanil emerges from the metabolism of alfentanil and fentanyl, two widely used synthetic opioids in clinical practice. The metabolic pathway leading to Noralfentanil is primarily hepatic N-dealkylation, a reaction catalyzed by the cytochrome P450 enzyme system, specifically CYP3A4 and CYP3A5.[1] Understanding the pharmacological activity of Noralfentanil is crucial for several reasons. Firstly, as a major metabolite, its own activity at opioid receptors could contribute to the overall therapeutic or adverse effects of the parent drug. Secondly, variations in its formation and elimination could explain inter-individual differences in patient response to alfentanil and fentanyl. This guide aims to consolidate the existing, albeit limited, data on Noralfentanil and provide a detailed methodological resource for researchers seeking to further investigate its properties.

In Vitro Studies

Direct in vitro studies characterizing the receptor binding affinity and functional activity of Noralfentanil at the primary opioid receptors (mu, delta, and kappa) are not extensively available in the public domain. However, the known metabolic pathway of its parent compound, alfentanil, provides a crucial starting point for its in vitro investigation.

Metabolism of Alfentanil to Noralfentanil

In vitro studies using human liver microsomes have definitively identified N-dealkylation as a major metabolic pathway for alfentanil, leading to the formation of Noralfentanil.

Table 1: In Vitro Metabolism of Alfentanil

| Parameter | Description | Source |

| Metabolic Reaction | N-dealkylation of the piperidine nitrogen | [1][2] |

| Primary Enzyme | Cytochrome P450 3A4 (CYP3A4) | [1] |

| Contributing Enzyme | Cytochrome P450 3A5 (CYP3A5) | [1] |

| Product | Noralfentanil | [1][2] |

Note: This table summarizes the key enzymatic pathway for the formation of Noralfentanil from its parent compound, alfentanil.

Experimental Protocols for In Vitro Assays

To address the current data gap, the following standard protocols are provided for the in vitro characterization of Noralfentanil.

These assays are designed to determine the binding affinity (Ki) of a compound for the mu (μ), delta (δ), and kappa (κ) opioid receptors.

-

Objective: To quantify the affinity of Noralfentanil for opioid receptors.

-

Methodology:

-

Membrane Preparation: Cell membranes expressing the specific opioid receptor subtype (μ, δ, or κ) are prepared from cell lines (e.g., HEK293, CHO) or animal brain tissue.

-

Radioligand Competition: A constant concentration of a radiolabeled opioid ligand (e.g., [³H]DAMGO for μ, [³H]DPDPE for δ, [³H]U-50,488 for κ) is incubated with the receptor-containing membranes.

-

Compound Incubation: Increasing concentrations of the unlabeled test compound (Noralfentanil) are added to compete with the radioligand for binding to the receptor.

-

Separation and Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

-

Functional assays measure the ability of a compound to activate or block the signaling of an opioid receptor.

-

Objective: To determine the potency (EC50 or IC50) and efficacy of Noralfentanil at opioid receptors.

-

Methodology ([³⁵S]GTPγS Binding Assay):

-

Principle: This assay measures the activation of G-proteins coupled to the opioid receptors. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.

-

Procedure:

-

Receptor-containing membranes are incubated with increasing concentrations of the test compound (Noralfentanil) in the presence of GDP and [³⁵S]GTPγS.

-

The reaction is terminated, and the amount of [³⁵S]GTPγS bound to the G-proteins is measured by scintillation counting.

-

-

Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC50) is determined to assess agonist potency. The maximal stimulation (Emax) relative to a known full agonist is used to determine efficacy.

-

In Vivo Studies

As with the in vitro data, there is a notable absence of published in vivo studies specifically investigating the analgesic, pharmacokinetic, and metabolic profile of Noralfentanil. The information available is primarily centered on its detection as a metabolite of its parent compounds.

Metabolism and Pharmacokinetics

Studies in humans have shown that Noralfentanil is a major metabolite of alfentanil, accounting for a significant portion of the administered dose excreted in the urine.

Table 2: In Vivo Metabolism of Alfentanil in Humans

| Parameter | Finding | Source |

| Primary Route of Elimination | Metabolism | [2] |

| Major Metabolic Pathway | N-dealkylation to Noralfentanil | [2] |

| Urinary Excretion of Noralfentanil | Approximately 30% of the administered alfentanil dose | [2] |

Note: This table highlights the significance of Noralfentanil as a major metabolite in humans.

While specific pharmacokinetic parameters for Noralfentanil are not available, studies on the closely related compound, norfentanyl (the N-dealkylated metabolite of fentanyl), have shown it to have negligible plasma protein binding. This suggests that Noralfentanil may also exhibit low protein binding, potentially impacting its distribution and availability to target tissues.

Experimental Protocols for In Vivo Assays

The following protocols are standard methods used to assess the in vivo analgesic effects of opioid compounds and would be suitable for characterizing Noralfentanil.

This test is used to evaluate the central analgesic activity of a compound by measuring the latency of a thermal pain response.

-

Objective: To determine the analgesic effect of Noralfentanil against a thermal stimulus.

-

Methodology:

-

Apparatus: A heated plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).

-

Procedure:

-

Animals (typically mice or rats) are placed on the hot plate, and the latency to a nociceptive response (e.g., paw licking, jumping) is recorded.

-

A cut-off time is established to prevent tissue damage.

-

Animals are administered the test compound (Noralfentanil) or a control vehicle.

-

The latency to the nociceptive response is measured at predetermined time points after drug administration.

-

-

Data Analysis: An increase in the response latency compared to the control group indicates an analgesic effect.

-

This assay also measures the response to a thermal stimulus but is considered to reflect a spinal reflex.

-

Objective: To assess the spinal analgesic activity of Noralfentanil.

-

Methodology:

-

Apparatus: A device that focuses a beam of radiant heat onto the animal's tail.

-

Procedure:

-

The animal's tail is exposed to the heat source, and the time taken for the animal to "flick" its tail away from the heat is measured.

-

A baseline latency is determined before drug administration.

-

The test compound (Noralfentanil) or a control is administered.

-

The tail-flick latency is re-measured at various time points post-administration.

-

-

Data Analysis: A significant increase in the tail-flick latency indicates an analgesic effect.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to the study of Noralfentanil.

Conclusion and Future Directions

Noralfentanil is a well-established major metabolite of alfentanil and is also formed from fentanyl. Despite its prevalence, a significant knowledge gap exists regarding its intrinsic pharmacological activity. The lack of direct in vivo and in vitro data on Noralfentanil's opioid receptor binding and functional activity, as well as its analgesic properties, presents a critical area for future research. The experimental protocols detailed in this guide provide a roadmap for researchers to systematically characterize Noralfentanil. Such studies are essential to fully understand the clinical pharmacology of its parent compounds and to explore the potential contributions of this metabolite to both therapeutic and adverse effects. Further investigation into the pharmacokinetics of Noralfentanil, including its ability to cross the blood-brain barrier, is also warranted. Addressing these research questions will provide a more complete picture of the role of Noralfentanil in opioid pharmacology.

References

Navigating the Opioid Landscape: A Technical Guide to Noralfentanil Receptor Binding Affinity

For Immediate Release

This technical guide offers an in-depth exploration of the receptor binding affinity of Noralfentanil, a primary metabolite of the potent synthetic opioid Alfentanil. This document is intended for researchers, scientists, and drug development professionals engaged in opioid pharmacology and analgesic development. While Noralfentanil is generally considered to be pharmacologically inactive, a thorough understanding of its interaction, or lack thereof, with opioid receptors is crucial for a complete pharmacological profile of its parent compound.

Executive Summary

Noralfentanil is the product of N-dealkylation of Alfentanil and is a key component in its metabolism. Despite its prevalence as a metabolite, publicly available scientific literature lacks specific quantitative data on Noralfentanil's binding affinity (e.g., Kᵢ or IC₅₀ values) for the mu (µ), delta (δ), and kappa (κ) opioid receptors. The consensus in the literature suggests that it is pharmacologically inactive.

In the absence of direct binding data for Noralfentanil, this guide provides the receptor binding affinity data for the parent compound, Alfentanil, to offer a comparative pharmacological context. Furthermore, this document outlines detailed experimental protocols for conducting opioid receptor binding and functional assays, and provides visual representations of key experimental and signaling pathways to aid in research design and data interpretation.

Comparative Receptor Binding Affinity: Alfentanil

To provide a relevant benchmark, the following table summarizes the receptor binding affinity of Alfentanil at the primary opioid receptors.

| Compound | Receptor | Kᵢ (nM) | Test System | Reference Radioligand |

| Alfentanil | Mu (µ)-opioid | 1 - 100 | Cell membrane preparation expressing human MOR | [³H]-DAMGO |

| Alfentanil | Delta (δ)-opioid | Data Not Found | - | - |

| Alfentanil | Kappa (κ)-opioid | Data Not Found | - | - |

Experimental Protocols

Radioligand Competition Binding Assay for Opioid Receptors

This protocol outlines a standard procedure to determine the binding affinity of a test compound (e.g., Noralfentanil) for opioid receptors by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell membranes prepared from cells expressing the opioid receptor of interest (e.g., CHO-hMOR, SH-SY5Y).

-

Radiolabeled ligand (e.g., [³H]-DAMGO for µ-receptors, [³H]-DPDPE for δ-receptors, [³H]-U69,593 for κ-receptors).

-

Unlabeled test compound (Noralfentanil).

-

Incubation Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Preparation: Thaw the cell membranes on ice. Prepare serial dilutions of the unlabeled test compound.

-

Assay Setup: In a 96-well plate, add the incubation buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

-

Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60-90 minutes) to reach equilibrium.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. The Kᵢ value can be calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

[³⁵S]GTPγS Functional Assay for G-Protein Activation

This functional assay measures the activation of G-proteins coupled to opioid receptors upon agonist binding.

Materials:

-

Cell membranes with expressed opioid receptors.

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP.

-

Test compound (agonist).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Scintillation supplies.

Procedure:

-

Membrane Pre-incubation: Pre-incubate the cell membranes with GDP to ensure G-proteins are in their inactive state.

-

Reaction Mixture: In a microplate, combine the assay buffer, [³⁵S]GTPγS, and varying concentrations of the test compound.

-

Initiation: Add the pre-incubated membranes to the reaction mixture.

-

Incubation: Incubate at 30°C for 60 minutes. Agonist binding will promote the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold buffer.

-

Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the agonist concentration to determine the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect).

Opioid Receptor Signaling Pathway

Opioid receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, they initiate a signaling cascade that ultimately leads to the modulation of neuronal excitability and neurotransmitter release.

Conclusion

While direct quantitative binding data for Noralfentanil at opioid receptors remains elusive, its presumed pharmacological inactivity underscores the importance of the N-dealkylation pathway in the detoxification of Alfentanil. The provided protocols and diagrams serve as a foundational resource for researchers aiming to further investigate the pharmacology of fentanyl analogs and their metabolites. Future studies explicitly designed to quantify the binding affinities of metabolites like Noralfentanil would be invaluable in completing the pharmacological puzzle of these potent analgesics.

References

Toxicological Profile of Noralfentanil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Noralfentanil is the primary and pharmacologically inactive metabolite of the potent, short-acting synthetic opioid analgesic, alfentanil. While alfentanil's toxicological profile is well-documented, specific toxicological data for noralfentanil is sparse in publicly available literature. This technical guide synthesizes the current understanding of noralfentanil, focusing on its metabolic pathway, known pharmacological activity, and the recommended toxicological assessment strategies based on regulatory guidelines for drug metabolites. In the absence of direct toxicity studies on noralfentanil, this guide provides a framework for its potential toxicological evaluation, drawing parallels with the assessment of other major, inactive drug metabolites.

Introduction

Alfentanil, a fentanyl analog, is widely used in clinical settings for anesthesia and analgesia.[1][2] Its rapid onset and short duration of action are key clinical advantages.[2][3] The metabolism of alfentanil is a critical determinant of its pharmacokinetic and pharmacodynamic profile. The primary metabolic pathway for alfentanil is N-dealkylation to form noralfentanil.[4][5] This biotransformation is predominantly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[5][6] Noralfentanil is generally considered to be pharmacologically inactive.[7]

Despite its status as the main metabolite of a potent opioid, the toxicological profile of noralfentanil has not been extensively characterized. Understanding the potential toxicity of drug metabolites is a crucial aspect of drug safety assessment, as recommended by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[8][9][10] This guide aims to provide a comprehensive overview of the known information about noralfentanil and to outline the necessary experimental protocols for a thorough toxicological evaluation.

Metabolism and Pharmacokinetics

The formation of noralfentanil is a key step in the clearance of alfentanil.

Metabolic Pathway

Alfentanil is extensively metabolized in the liver, with the primary pathway being N-dealkylation at the piperidine nitrogen, resulting in the formation of noralfentanil.[4] This reaction is catalyzed by the CYP3A4 and CYP3A5 isoenzymes.[5][6]

Quantitative Data on Metabolism and Pharmacokinetics

While specific quantitative toxicological data for noralfentanil is lacking, pharmacokinetic studies of alfentanil provide some context.

| Parameter | Value | Species | Reference |

| Alfentanil Metabolism | |||

| Primary Metabolite | Noralfentanil | Human | [4] |

| Enzyme Responsible | CYP3A4/5 | Human | [5][6] |

| Norfentanyl Protein Binding | |||

| Plasma Protein Binding | Negligible | Human | [11] |

Pharmacodynamics and Mechanism of Action

Noralfentanil is consistently reported to be a pharmacologically inactive metabolite.[7] This assertion is based on the general understanding that N-dealkylation of fentanyl and its analogs at the piperidine nitrogen significantly reduces or abolishes opioid receptor affinity and efficacy.

Receptor Binding Affinity

Direct receptor binding studies for noralfentanil are not widely published. However, studies on analogous N-dealkylated metabolites of fentanyl derivatives show a significant reduction in binding affinity to the mu-opioid receptor.[12] For its parent compound, alfentanil, the primary interaction is with the mu-opioid receptor.[13]

| Compound | Receptor | Binding Affinity (Ki) | Species | Reference |

| Fentanyl | Mu-opioid | 1.2 - 1.4 nM | Human/Guinea Pig | [12] |

| Alfentanil | Mu-opioid | ~2x weaker than fentanyl | Marmoset | [12] |

| Norfentanyl | Mu-opioid | Significantly reduced (presumed) | - | [12] |

Toxicological Assessment Strategy for Noralfentanil

Given the lack of direct toxicological data, a comprehensive assessment of noralfentanil's safety profile would be necessary, following regulatory guidelines for drug metabolites.[9]

Regulatory Framework

The FDA and ICH provide guidance on the safety testing of drug metabolites.[8][9][10] A key consideration is whether a metabolite is "disproportionate," meaning it is found at higher concentrations in humans than in the animal species used for nonclinical safety testing of the parent drug. If noralfentanil is a disproportionate metabolite of alfentanil, direct toxicological studies on noralfentanil would be warranted.

Recommended Experimental Protocols

A tiered approach to the toxicological evaluation of noralfentanil would be appropriate.

-

Receptor Binding and Functional Assays: To confirm the lack of pharmacological activity, competitive binding assays should be performed on a panel of opioid receptors (mu, delta, kappa) and potentially other relevant central nervous system receptors.[14][15] Functional assays, such as measuring cAMP modulation, would further elucidate any agonist or antagonist activity.

-

Cytotoxicity Assays: The potential for noralfentanil to induce cell death should be evaluated in relevant cell lines, such as human hepatocytes (e.g., HepG2) or neuronal cells. Standard assays include the MTT or LDH release assays to measure cell viability and membrane integrity.

-

Genotoxicity Assays: A battery of in vitro genotoxicity tests is recommended to assess the potential for DNA damage. This typically includes:

-

A test for gene mutation in bacteria (e.g., Ames test).

-

An in vitro test for chromosomal damage in mammalian cells (e.g., chromosome aberration test or micronucleus test).

-

A test for gene mutation in mammalian cells (e.g., mouse lymphoma assay).[16]

-

-

Acute Toxicity: An acute toxicity study, typically in two mammalian species (one rodent, one non-rodent), would determine the median lethal dose (LD50) and identify signs of acute toxicity.

-

Repeat-Dose Toxicity: Sub-chronic toxicity studies (e.g., 28-day or 90-day) in at least two species would be necessary to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).

-

Safety Pharmacology: A core battery of safety pharmacology studies should be conducted to assess the effects of noralfentanil on vital organ systems, including the cardiovascular, respiratory, and central nervous systems, as per ICH S7A and S7B guidelines.[17][18][19]

-

Reproductive and Developmental Toxicity: If the parent drug, alfentanil, is intended for use in women of childbearing potential, reproductive and developmental toxicity studies for noralfentanil may be required.

-

Carcinogenicity: Long-term carcinogenicity studies would be considered if noralfentanil is found to be genotoxic or if the parent drug is intended for chronic use.

Discussion and Conclusion

The current body of evidence suggests that noralfentanil is a pharmacologically inactive metabolite of alfentanil. However, the absence of direct toxicological data represents a significant knowledge gap. While the focus of opioid toxicology is often on the potent pharmacological effects of the parent compounds, the potential for toxicity of even inactive metabolites should not be overlooked.[7][20] Some drug metabolites, although inactive at the primary pharmacological target, can cause toxicity through other mechanisms, such as reactive metabolite formation or off-target effects.

A systematic toxicological evaluation of noralfentanil, following established regulatory guidelines, is necessary to fully characterize its safety profile. Such an evaluation would provide critical data for the overall risk-benefit assessment of alfentanil and would be in line with modern principles of drug safety. Future research should prioritize conducting the in vitro and in vivo studies outlined in this guide to address the current data deficiencies.

References

- 1. stacks.cdc.gov [stacks.cdc.gov]

- 2. Alfentanil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The clinical pharmacology of alfentanil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alfentanil pharmacokinetics and metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of alfentanil by cytochrome p4503a (cyp3a) enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Opioid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolites in safety testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Safety Testing of Drug Metabolites | FDA [fda.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

- 14. biorxiv.org [biorxiv.org]

- 15. Affinity of fentanyl and its derivatives for the σ1-receptor - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 16. einnews.com [einnews.com]

- 17. attentivescience.com [attentivescience.com]

- 18. Principles of Safety Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pharmaceutical-tech.com [pharmaceutical-tech.com]

- 20. researchgate.net [researchgate.net]

Noralfentanil: A Technical Guide to its Metabolism and Biotransformation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Noralfentanil is the primary and pharmacologically less active metabolite of the potent, short-acting synthetic opioid analgesic, alfentanil. The biotransformation of alfentanil to noralfentanil is a critical step in its detoxification and elimination. This technical guide provides an in-depth overview of the current understanding of noralfentanil's metabolism and biotransformation. While the formation of noralfentanil from its parent compound is well-documented, data on its subsequent metabolic fate is limited. This guide summarizes the known information, presents detailed experimental protocols for studying its metabolism, and proposes a hypothetical metabolic pathway based on the biotransformation of structurally related fentanyl analogs. This document is intended to serve as a valuable resource for researchers and professionals involved in drug metabolism, pharmacology, and the development of opioid analgesics.

Introduction

Alfentanil, a potent μ-opioid receptor agonist, is widely used in clinical practice for anesthesia and analgesia due to its rapid onset and short duration of action.[1][2] The metabolism of alfentanil is a key determinant of its pharmacokinetic profile and overall clinical effect. The major metabolic pathway of alfentanil is N-dealkylation at the piperidine nitrogen, leading to the formation of noralfentanil.[3][4] This biotransformation is primarily mediated by the cytochrome P450 (CYP) 3A4 and 3A5 isoenzymes in the liver.[4] Noralfentanil is considered to be an inactive or significantly less active metabolite compared to its parent compound.[5]

While the formation of noralfentanil is well-characterized, its own metabolic fate has not been extensively studied. Understanding the complete metabolic profile of noralfentanil is crucial for a comprehensive assessment of alfentanil's disposition and for identifying potential drug-drug interactions or metabolic liabilities. This guide aims to consolidate the available information on noralfentanil metabolism, provide detailed methodologies for its investigation, and offer insights into its potential biotransformation pathways.

Formation of Noralfentanil from Alfentanil

The conversion of alfentanil to noralfentanil is a Phase I metabolic reaction involving the removal of the N-ethyl-tetrazolyl ethyl group from the piperidine nitrogen.

Key Enzymes Involved

In vitro studies using human liver microsomes and recombinant CYP enzymes have unequivocally identified CYP3A4 as the principal enzyme responsible for the N-dealkylation of alfentanil to noralfentanil.[4] The closely related isoenzyme, CYP3A5 , also contributes to this metabolic pathway.[4]

Quantitative Data on Alfentanil Metabolism to Noralfentanil

The following table summarizes key quantitative data related to the formation of noralfentanil from alfentanil.

| Parameter | Value | Enzyme Source | Reference |

| Primary Metabolite | Noralfentanil | Human Liver Microsomes | [3] |

| Enzymes | CYP3A4, CYP3A5 | Recombinant Human CYPs | [4] |

No specific Km or Vmax values for the formation of noralfentanil from alfentanil were found in the provided search results.

Metabolism and Biotransformation of Noralfentanil (Hypothetical Pathway)

Direct studies on the metabolism of noralfentanil are scarce in the scientific literature. However, based on the known metabolic pathways of fentanyl and its other N-dealkylated analogs, a hypothetical biotransformation pathway for noralfentanil can be proposed. This pathway primarily involves Phase I hydroxylation followed by Phase II glucuronidation.

Proposed Metabolic Pathways

-

Phase I Metabolism (Hydroxylation): It is plausible that noralfentanil undergoes hydroxylation on the phenyl ring or the piperidine ring. This reaction would be catalyzed by CYP450 enzymes, likely including members of the CYP3A and CYP2D6 subfamilies, which are known to metabolize other fentanyl analogs.[5][6]

-

Phase II Metabolism (Glucuronidation): The hydroxylated metabolites of noralfentanil can then undergo conjugation with glucuronic acid, a process mediated by UDP-glucuronosyltransferases (UGTs).[5] This would result in the formation of more water-soluble glucuronide conjugates, which can be readily excreted from the body.

The following diagram illustrates the hypothetical metabolic pathway of noralfentanil.

Experimental Protocols

This section provides detailed methodologies for conducting key experiments to investigate the metabolism of noralfentanil.

In Vitro Metabolism of Noralfentanil using Human Liver Microsomes

This protocol is designed to assess the metabolic stability and identify the metabolites of noralfentanil in a well-established in vitro system.

Objective: To determine the rate of metabolism of noralfentanil and identify its metabolites when incubated with human liver microsomes.

Materials:

-

Noralfentanil

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

0.1 M Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) or Methanol (MeOH) for quenching the reaction

-

Internal standard (IS) for analytical quantification

-

Incubator/water bath at 37°C

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture:

-

Prepare a stock solution of noralfentanil in a suitable solvent (e.g., DMSO, water).

-

In a microcentrifuge tube, add the following in order:

-

Phosphate buffer (pH 7.4)

-

Pooled human liver microsomes (final protein concentration typically 0.5-1 mg/mL)

-

Noralfentanil (final concentration typically 1-10 µM)

-

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

-

Initiation of the Reaction:

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Termination of the Reaction:

-

Stop the reaction at each time point by adding 2-3 volumes of ice-cold ACN or MeOH containing the internal standard.

-

-

Sample Processing:

-

Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm for 10 minutes) to precipitate proteins.

-

Transfer the supernatant to a new tube or a 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining noralfentanil and identify any formed metabolites.

-

Data Analysis:

-

Plot the natural logarithm of the percentage of remaining noralfentanil versus time.

-

The slope of the linear portion of the curve represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) as 0.693/k.

-

Identify potential metabolites by searching for expected mass transitions in the MS/MS data.

Analytical Method: LC-MS/MS for Noralfentanil and its Metabolites

This protocol outlines a general approach for developing an LC-MS/MS method for the sensitive and specific quantification of noralfentanil and its potential metabolites.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer).

-

Electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analytes from matrix components (e.g., starting with 5% B, increasing to 95% B over several minutes).

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5-10 µL.

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM):

-

Optimize the precursor-to-product ion transitions for noralfentanil and its potential hydroxylated and glucuronidated metabolites.

-

Determine the optimal collision energy (CE) and other MS parameters for each transition.

-

-

Data Acquisition: Acquire data in MRM mode for quantification and in full scan or product ion scan mode for metabolite identification.

Table of Example MRM Transitions (Hypothetical):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Noralfentanil | [M+H]+ | Fragment 1 | Optimized CE |

| Fragment 2 | Optimized CE | ||

| Hydroxy-Noralfentanil | [M+H]+ | Fragment 1 | Optimized CE |

| Fragment 2 | Optimized CE | ||

| Noralfentanil-Glucuronide | [M+H]+ | Fragment 1 | Optimized CE |

| Fragment 2 | Optimized CE | ||

| Internal Standard | [M+H]+ | Fragment 1 | Optimized CE |

Pharmacological Activity of Noralfentanil

Noralfentanil is generally considered to be an inactive metabolite of alfentanil, with significantly lower affinity for the μ-opioid receptor and consequently, reduced analgesic potency.[5]

Opioid Receptor Binding and In Vivo Effects

Central Nervous System (CNS) Effects

Given its presumed low opioid receptor affinity, noralfentanil is not expected to produce significant centrally-mediated opioid effects such as analgesia, sedation, or respiratory depression.[7] The CNS effects observed after alfentanil administration are almost exclusively attributed to the parent drug.

Conclusion and Future Directions

Noralfentanil is the well-established primary metabolite of alfentanil, formed via CYP3A4/5-mediated N-dealkylation. While this initial metabolic step is well understood, the subsequent biotransformation of noralfentanil itself remains an area with a significant data gap. Based on the metabolism of similar fentanyl analogs, a hypothetical pathway involving hydroxylation and glucuronidation is proposed. Further research is warranted to definitively elucidate the metabolic fate of noralfentanil, including the specific enzymes involved and the kinetics of these reactions. Such studies would provide a more complete understanding of the overall disposition of alfentanil and could have implications for drug development and clinical pharmacology. The detailed experimental protocols provided in this guide offer a framework for researchers to pursue these investigations.

References

- 1. Alfentanil - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Alfentanil pharmacokinetics and metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of alfentanil by cytochrome p4503a (cyp3a) enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Opioid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolic Pathways and Potencies of New Fentanyl Analogs | International Society of Substance Use Professionals [issup.net]

- 7. journals.viamedica.pl [journals.viamedica.pl]

Noralfentanil: An In-depth Technical Guide to Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Noralfentanil, the primary N-dealkylated metabolite of the potent synthetic opioid alfentanil, is a critical analyte in forensic and clinical toxicology, as well as a potential impurity in alfentanil pharmaceutical manufacturing. Understanding its stability and degradation pathways is paramount for the accurate interpretation of analytical results, the development of stable formulations, and ensuring the quality and safety of pharmaceutical products. This technical guide provides a comprehensive overview of the stability of noralfentanil under various stress conditions and elucidates its principal degradation pathways. The information presented is synthesized from studies on fentanyl analogs, with a focus on N-dealkylated compounds, which are established to be the most stable within this class.[1][2]

Noralfentanil Stability Profile

Noralfentanil, like other N-dealkylated fentanyl analogs, exhibits greater stability compared to its parent compounds and other analogs.[1][2] However, it is susceptible to degradation under specific environmental conditions. The stability of noralfentanil is primarily influenced by pH, temperature, and oxidative stress.

pH-Dependent Stability

Noralfentanil is generally stable in acidic to neutral conditions. Studies on fentanyl analogs have demonstrated that these compounds are stable at a pH of 6 or lower.[1][2] Conversely, they are unstable in strongly alkaline environments.[1][2] This instability in alkaline conditions can lead to significant degradation, impacting the accuracy of analytical measurements in biological matrices or during the formulation of liquid preparations.

Temperature-Dependent Stability

Elevated temperatures accelerate the degradation of noralfentanil. Fentanyl analogs have shown instability at elevated temperatures, with the degradation rate increasing as the temperature rises.[1][2] Therefore, proper storage conditions, including controlled room temperature or refrigeration, are crucial for maintaining the integrity of noralfentanil standards and samples.

Oxidative and Photolytic Stability

While specific data on the photostability of noralfentanil is limited, forced degradation studies on related compounds like alfentanil hydrochloride have shown it to be relatively stable under dry photolytic conditions but susceptible to oxidative stress.[3] It is therefore recommended to protect noralfentanil from light and strong oxidizing agents.

Quantitative Stability Data Summary

The following tables summarize the expected stability of noralfentanil based on findings from studies on N-dealkylated fentanyl analogs. The data is presented to guide researchers in designing experiments and handling noralfentanil samples.

Table 1: pH-Dependent Stability of Noralfentanil (based on 24-hour exposure)

| pH Range | Temperature | Expected Stability | Reference |

| 2 - 6 | 20 - 60°C | Stable | [1][2] |

| > 6 (alkaline) | 20 - 60°C | Unstable | [1][2] |

Table 2: Temperature-Dependent Stability of Noralfentanil (at neutral pH)

| Temperature | Duration | Expected Stability | Reference |

| 4°C | Long-term | Stable | [2] |

| 20 - 25°C | Short-term | Generally Stable | [2] |

| > 40°C | 24 hours | Degradation Likely | [1][2] |

Degradation Pathways of Fentanyl Analogs

The degradation of fentanyl analogs, including what can be inferred for noralfentanil, proceeds through several key chemical transformations. Understanding these pathways is essential for identifying degradation products and developing stability-indicating analytical methods. The primary degradation pathways for fentanyl analogs involve modifications to the piperidine ring and the N-phenylpropanamide moiety.[1][2]

References

- 1. Temperature and pH-dependent stability of fentanyl analogs: Degradation pathways and potential biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Impurity profiling of alfentanil hydrochloride by liquid chromatography/quadrupole time-of-flight high-resolution mass spectrometric techniques for drug enforcement - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Detecting Noralfentanil: A Guide to Analytical Methods and Protocols

For Researchers, Scientists, and Drug Development Professionals

Application Note

Introduction

Noralfentanil is the primary metabolite of the potent synthetic opioid alfentanil. Its detection and quantification in biological matrices are crucial for clinical and forensic toxicology, as well as for pharmacokinetic studies in drug development. This document provides a comprehensive overview of the analytical methodologies for the determination of Noralfentanil, with a focus on providing detailed protocols and comparative data to aid researchers in selecting and implementing the most appropriate method for their specific needs. The primary techniques discussed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which are the gold standards for the sensitive and specific quantification of Noralfentanil in various biological samples.

Analytical Approaches

The choice of analytical method for Noralfentanil detection is often dictated by the required sensitivity, selectivity, sample matrix, and available instrumentation.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique for Noralfentanil analysis due to its high sensitivity, specificity, and applicability to a wide range of biological matrices including plasma, urine, and saliva.[1][2][3] LC-MS/MS methods typically involve a sample preparation step to isolate the analyte from the matrix, followed by chromatographic separation and mass spectrometric detection.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of Noralfentanil.[4] It often requires derivatization of the analyte to improve its volatility and chromatographic properties. While GC-MS can offer excellent sensitivity, LC-MS/MS is often preferred due to its simpler sample preparation and broader applicability to non-volatile and thermally labile compounds.

-

Immunoassays: While immunoassays are available for fentanyl and other opioids, specific immunoassays for Noralfentanil are less common.[5] These methods can be useful for rapid screening purposes, but positive results typically require confirmation by a more specific technique like LC-MS/MS or GC-MS.

Quantitative Data Summary

The following table summarizes the quantitative performance data from various validated analytical methods for Noralfentanil detection. This allows for a direct comparison of the different techniques and their respective sensitivities.

| Method | Matrix | Lower Limit of Quantification (LLOQ) | Limit of Detection (LOD) | Linearity Range | Reference |

| LC-MS/MS | Plasma | 0.07 ng/mL | Not Reported | 0.07 - 0.5 ng/mL | [2] |

| LC-MS/MS | Urine | 0.17 ng/mL | Not Reported | 0.17 - 50 ng/mL | [2] |

| LC-MS/MS | Plasma | 0.030 µg/L (ng/mL) | Not Reported | Not Reported | [3] |

| LC-MS/MS | Saliva | 0.045 µg/L (ng/mL) | Not Reported | Not Reported | [3] |

| GC-MS | Urine | Not Reported | 0.3 ng/mL | Not Reported | |

| UHPLC-MS/MS | Postmortem Biological Fluids and Tissues | Not Reported | 0.5 ng/mL (for fentanyl and most analogs) | 1 - 50 ng/mL (for fentanyl and most analogs) | [6][7] |

Experimental Protocols

Protocol 1: Noralfentanil Detection in Biological Specimens by LC-MS/MS

This protocol is a synthesized example based on common practices reported in the literature.[1][2][8]

1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Specimen Volume: 0.5 mL of whole blood, serum, plasma, or urine.[1]

-

Internal Standard: Add a deuterated internal standard (e.g., norfentanyl-d5) to all samples, calibrators, and controls.[1]

-

Pre-treatment: Add 1 mL of 0.1 M phosphate buffer (pH 6.0) to the sample and vortex.[1]

-

SPE Column Conditioning: Condition a mixed-mode SPE column with methanol followed by deionized water and 0.1 M phosphate buffer (pH 6.0).

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE column.

-

Washing: Wash the column with deionized water, followed by 0.1 M acetic acid, and then methanol.

-

Elution: Elute the analytes with an elution solvent (e.g., 2% ammonium hydroxide in a mixture of dichloromethane and isopropanol).[1]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 50 µL of mobile phase.[1]

2. LC-MS/MS Analysis

-

HPLC System: A high-performance liquid chromatograph.[1]

-

Analytical Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).[8]

-

Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.[1]

-

Ionization Mode: Positive ion mode.[8]

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for Noralfentanil and its internal standard.

Protocol 2: Noralfentanil Detection in Urine by GC-MS

This protocol is a generalized procedure based on established GC-MS methods for fentanyl metabolites.

1. Sample Preparation: Liquid-Liquid Extraction (LLE) and Derivatization

-

Sample Volume: 1-5 mL of urine.

-

Hydrolysis (Optional): For conjugated metabolites, perform enzymatic or basic hydrolysis.

-

Extraction:

-

Adjust the pH of the urine sample to be basic.

-

Add an organic solvent (e.g., a mixture of hexane and ethyl acetate).

-

Vortex and centrifuge to separate the layers.

-

Transfer the organic layer to a clean tube.

-

-

Derivatization:

-

Evaporate the organic extract to dryness.

-

Add a derivatizing agent (e.g., pentafluorobenzoyl chloride) to the residue to create a stable, volatile derivative.

-

Heat the mixture to complete the reaction.

-

-

Reconstitution: Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate).

2. GC-MS Analysis

-

GC System: A gas chromatograph with a suitable capillary column.

-

Injection: Inject the reconstituted sample into the GC.

-